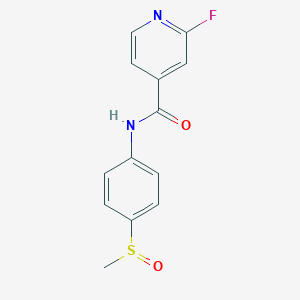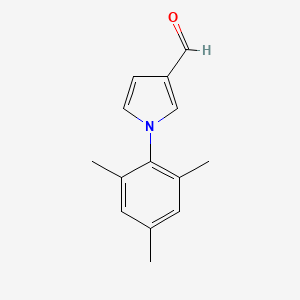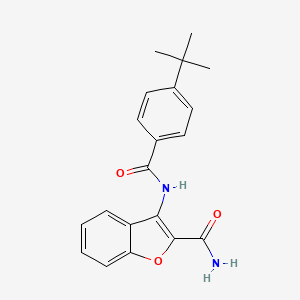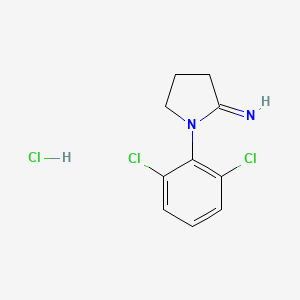
2-Fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds that share structural similarities, such as fluorinated pyridinecarboxamides and their derivatives. These compounds are of interest due to their potential pharmaceutical applications and their intriguing physicochemical properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including palladium-catalyzed reactions, regioselective chlorination, and coupling of different building blocks. For instance, the synthesis of a key pharmaceutical intermediate involving a pyridine moiety is achieved through a sequence of cyanation and reduction steps . Similarly, the synthesis of another compound with a fluorophenyl group and an imidazo[1,2-a]pyridine structure is accomplished through ring closure, Suzuki reaction, hydrolysis, and amidation reactions .
Molecular Structure Analysis
The molecular structure and conformation of fluorinated pyridinecarboxamides have been extensively studied using crystallography and computational methods such as DFT calculations. These studies reveal the influence of substituents on molecular conformation and the formation of various intermolecular and intramolecular interactions, including hydrogen bonding . The crystal structures provide insights into the primary aggregation processes and the effects of cooperative interactions in the solid state .
Chemical Reactions Analysis
The chemical reactivity of these compounds is not extensively discussed in the provided papers. However, the synthesis sections imply that these molecules can participate in a variety of chemical reactions, including palladium-catalyzed coupling, chlorination, and amidation, which are crucial for constructing the pyridinecarboxamide core .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridinecarboxamides are influenced by their molecular structures. The presence of fluorine and other substituents affects the melting point, solubility, and hydrogen bonding patterns. The papers discuss the correlation between the position of substituents and the melting point behavior, indicating the importance of molecular conformation on the physicochemical properties . Additionally, photophysical studies of related compounds show that substituent modification can significantly impact fluorescence properties, which is relevant for the development of emissive materials .
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Alternatives to Perfluoroalkyl Substances
Research into polyfluoroalkyl chemicals, which are closely related to the compound , focuses on understanding their environmental degradation pathways and identifying safer alternatives. These substances, due to their extensive use in industrial and consumer products, present significant environmental and health risks due to their persistence and bioaccumulation potential. Studies have explored microbial degradation as a pathway to mitigate the environmental impacts of such chemicals, emphasizing the need for comprehensive evaluations of their fate and effects in the environment (Liu & Avendaño, 2013). Additionally, the transition to fluorinated alternatives, while reducing the use of long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), has not fully addressed the underlying concerns, necessitating further research into these replacements for their safety and environmental impact assessment (Wang et al., 2013).
Synthesis and Application in N-Heterocycles
The synthesis and application of related sulfinamide compounds in creating N-heterocycles highlight the chemical versatility and potential pharmaceutical applications of these substances. Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively utilized in stereoselective synthesis, offering pathways to diverse therapeutic compounds (Philip et al., 2020). This research underscores the potential of fluorochemicals in drug development, providing a foundation for exploring the applications of 2-Fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide in similar contexts.
Fluoropolymers and Environmental Safety
The study of fluoropolymers, a category to which many fluorochemicals contribute, sheds light on their environmental and health safety profiles. Despite their widespread use and detection in various environmental matrices, the high molecular weight of fluoropolymers like polytetrafluoroethylene (PTFE) confers them with properties that significantly reduce their potential for bioaccumulation and toxicity. This distinction suggests that not all fluorochemicals pose the same level of environmental risk, and comprehensive assessments are required to understand their impacts (Henry et al., 2018).
Eigenschaften
IUPAC Name |
2-fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c1-19(18)11-4-2-10(3-5-11)16-13(17)9-6-7-15-12(14)8-9/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBVCYGNJMXGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Cyclopropyl-1,3-thiazol-4-yl)benzoyl]-4-methylpiperidine](/img/structure/B2530272.png)
![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530273.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2530279.png)
![N-(1-cyanocyclohexyl)-2-[(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2530280.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2530283.png)


![1,3,7-trimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2530286.png)
![ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2530287.png)
![ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2530289.png)
